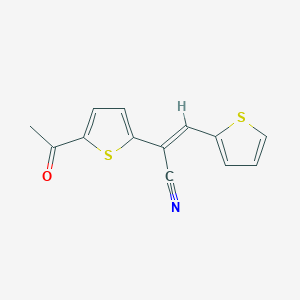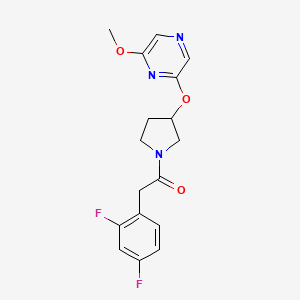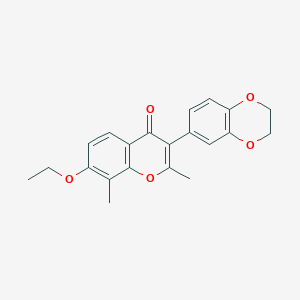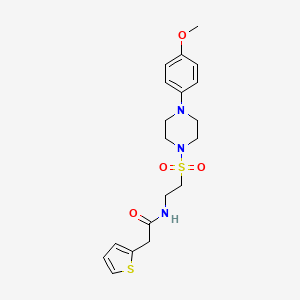
(2E)-2-(5-acetylthiophen-2-yl)-3-(thiophen-2-yl)prop-2-enenitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2E)-2-(5-acetylthiophen-2-yl)-3-(thiophen-2-yl)prop-2-enenitrile, more commonly referred to as ATTP, is a synthetic organic compound that is used in a variety of laboratory experiments and applications. ATTP is a thiophene derivative, and is a compound that has been studied by scientists for its potential applications in a wide range of fields, including medicine, chemistry, and biology. ATTP is a relatively new compound, and as such, its properties and potential uses are still being explored.
Wissenschaftliche Forschungsanwendungen
Antimicrobial Activity
Some novel armed thiophene derivatives, including tetrasubstituted 2-acetylthiophene, have been synthesized and evaluated for their antimicrobial activity. These compounds have shown potential as more potent antimicrobials compared to standard drugs against specific pathogens like Pseudomonas aeruginosa. The study suggests that the structural modifications, especially with electronic donor groups, can significantly influence bioactivity, providing insights into drug design for antibiotics (Mabkhot et al., 2016).
Anticancer Evaluation
Derivatives synthesized from 2-acetylthiophene have been explored for their anticancer activity. Compounds with thiophene as a core structure have demonstrated encouraging anticancer activity against selected human cancer cell lines, indicating the potential for further development into effective anticancer agents (Vaddula et al., 2016).
Material Science Applications
In material science, substituted thiophenes have exhibited a wide range of applications due to their diverse biological activities and utility in pharmaceuticals. They are also used in polymeric forms for applications in electronics, such as thin-film transistors and solar cells, highlighting the compound's versatility beyond biomedical applications (Nagaraju et al., 2018).
DNA Hybridization Sensors
Poly(thiophen-3-yl-acetic acid 1,3-dioxo-1,3-dihydro-isoindol-2-yl ester) (PTAE), a derivative of thiophene, has been applied to electrochemical hybridization sensors for DNA recognition. This application demonstrates the compound's potential in biotechnology and diagnostic fields, providing a platform for sensitive and specific DNA detection (Cha et al., 2003).
Chemical Characterization and Synthesis
Thiophene derivatives have been characterized and synthesized for various chemical studies. These studies focus on exploring the reactivity of these compounds toward different reagents, offering a foundation for the development of new chemicals with potential applications in medicinal chemistry and drug design (Mabkhot et al., 2011).
Eigenschaften
IUPAC Name |
(E)-2-(5-acetylthiophen-2-yl)-3-thiophen-2-ylprop-2-enenitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9NOS2/c1-9(15)12-4-5-13(17-12)10(8-14)7-11-3-2-6-16-11/h2-7H,1H3/b10-7+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YAQUGAUCPPPMPP-JXMROGBWSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(S1)C(=CC2=CC=CS2)C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)C1=CC=C(S1)/C(=C/C2=CC=CS2)/C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9NOS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![butyl 4-[(E)-3-phenylprop-2-enoyl]oxybenzoate](/img/structure/B2735998.png)
![[2-(Methoxymethyl)oxan-2-yl]methanol](/img/structure/B2735999.png)
![N-(6-ethoxybenzo[d]thiazol-2-yl)-1-(2-((4-fluorophenyl)amino)-2-oxoethyl)piperidine-4-carboxamide](/img/structure/B2736001.png)
![tert-butyl N-[2-(2-bromophenoxy)ethyl]-N-methylcarbamate](/img/structure/B2736002.png)


![1-(4-ethoxyphenyl)-N-(p-tolyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide](/img/structure/B2736009.png)
![N-benzyl-3-(3-oxo-5-{[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]sulfanyl}-2H,3H-imidazo[1,2-c]quinazolin-2-yl)propanamide](/img/structure/B2736010.png)
![N-(5,5-dioxido-2-phenyl-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2736011.png)
![4-methylphenyl [1-methyl-3-(trifluoromethyl)-1H-thieno[2,3-c]pyrazol-5-yl]methyl sulfide](/img/structure/B2736014.png)



